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Abstract
Wilson's disease is a rare, autosomal recessive genetic disorder caused by mutations in the

ATP7B gene, leading to a toxic accumulation of copper in various tissues, primarily the liver

and brain.[1][2] Current treatments often involve the use of broad-spectrum metal chelators,

which can be limited by side effects.[1][3] DPM-1001 has emerged as a promising, highly

selective, and orally bioavailable copper chelator for the treatment of Wilson's disease.[1][4]

Preclinical studies have demonstrated its efficacy in reducing copper levels and ameliorating

disease-related pathology in cellular and animal models of the disease.[4][5] This technical

guide provides a comprehensive overview of the core preclinical data, experimental

methodologies, and the proposed mechanism of action of DPM-1001 in the context of Wilson's

disease research.

Introduction to DPM-1001
DPM-1001, with the chemical name methyl 4-[7-hydroxy-10,13-dimethyl-3-({4-[(pyridin-2-

ylmethyl)amino]butyl}amino)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate, is

a novel small molecule that exhibits high specificity and affinity for copper.[1][3] Initially

identified as an inhibitor of protein-tyrosine phosphatase 1B (PTP1B), its potent copper-

chelating properties have positioned it as a strong candidate for therapies aimed at diseases

characterized by copper overload.[6][7] A significant advantage of DPM-1001 is its oral
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bioavailability and ability to cross the blood-brain barrier, enabling it to target copper

accumulation in both the liver and the brain.[2][5]

Mechanism of Action
The primary mechanism of action of DPM-1001 in the context of Wilson's disease is its function

as a selective copper chelator.[1][4] In individuals with Wilson's disease, mutations in the

ATP7B protein impair the normal excretion of excess copper into the bile.[2] This leads to a

buildup of copper within hepatocytes, causing oxidative stress, cellular damage, and eventually

liver cirrhosis and neurological complications.[2]

DPM-1001 directly binds to excess copper, forming a stable complex.[1] This complex is then

eliminated from the body primarily through fecal excretion.[1][4] This "de-coppering" action

helps to reduce the cellular copper burden, thereby mitigating the downstream pathological

effects.
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Figure 1: Pathophysiology of Wilson's Disease and DPM-1001 Mechanism.
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Preclinical Data
In Vivo Efficacy in the Toxic Milk Mouse Model
The toxic milk mouse is a well-established animal model for Wilson's disease, carrying a

mutation in the Atp7b gene that leads to copper accumulation and associated pathologies.[1][7]

Studies utilizing this model have demonstrated the significant in vivo efficacy of DPM-1001.

Table 1: Effect of DPM-1001 on Tissue Copper Levels in Toxic Milk Mice

Tissue
Treatment
Group

Copper Level
(relative to
untreated wild-
type)

p-value Citation

Liver
Wild-Type +

Saline
Baseline - [1]

Toxic Milk +

Saline

Significantly

Increased
<0.01 [1]

Toxic Milk +

DPM-1001

Significantly

Reduced vs.

Saline

<0.01 [1]

Brain
Wild-Type +

Saline
Baseline - [1]

Toxic Milk +

Saline

Significantly

Increased
<0.01 [1]

Toxic Milk +

DPM-1001

Significantly

Reduced vs.

Saline

<0.01 [1]

Table 2: Effect of DPM-1001 on Copper Excretion in Toxic Milk Mice
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Excretion
Route

Treatment
Group

Copper Level
(relative to
untreated wild-
type)

p-value Citation

Feces
Toxic Milk +

DPM-1001

Significantly

Increased
<0.01 [1]

Table 3: Effect of DPM-1001 on Metallothionein Levels in Toxic Milk Mice

Tissue
Treatment
Group

Metallothionei
n Level
(relative to
untreated wild-
type)

p-value Citation

Liver
Wild-Type +

Saline
Baseline - [1]

Toxic Milk +

Saline

Significantly

Increased
<0.01 [1]

Toxic Milk +

DPM-1001

Significantly

Reduced vs.

Saline

<0.01 [1]

Brain
Wild-Type +

Saline
Baseline - [1]

Toxic Milk +

Saline

Significantly

Increased
<0.01 [1]

Toxic Milk +

DPM-1001

Significantly

Reduced vs.

Saline

<0.01 [1]

In Vitro Efficacy in a Cellular Model of Wilson's Disease

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://www.benchchem.com/product/b607195?utm_src=pdf-body
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://animalcare.ubc.ca/sites/default/files/documents/TECH%2010%20IP%20Injections%20in%20the%20Mouse%20and%20Rat.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The protective effects of DPM-1001 against copper-induced cytotoxicity were evaluated in

HepG2 cells with a knockdown of the ATP7B gene, mimicking the cellular phenotype of

Wilson's disease.[1]

Table 4: Effect of DPM-1001 on Cell Viability in ATP7B-Knockdown HepG2 Cells

Copper
Concentration
(mM)

Cell Line Treatment
Cell Survival
(%)

Citation

>0.5
ATP7B-

Knockdown
None <20% [1]

>0.5
ATP7B-

Knockdown
DPM-1001

Significantly

Increased
[1]

Experimental Protocols
In Vivo Study in Toxic Milk Mouse Model
This protocol describes the general methodology for evaluating the in vivo efficacy of DPM-
1001 in the toxic milk mouse model of Wilson's disease.
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Figure 2: General Experimental Workflow for In Vivo Studies.

1. Animal Model: Male toxic milk mice (6-8 weeks of age) and wild-type littermates are used.[1]

All animal procedures should be performed in accordance with approved institutional animal

care and use committee protocols.[1]

2. DPM-1001 Formulation and Administration:

Formulation: DPM-1001 is dissolved in a suitable vehicle (e.g., saline).
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Route of Administration: Intraperitoneal injection or oral gavage.

Dosage: A typical dosage is 5 mg/kg.[1]

Frequency: Administered for a specified duration, for example, for 2 weeks for short-term

studies.[1]

3. Sample Collection:

At the end of the treatment period, animals are euthanized.

Liver and brain tissues are collected for copper and metallothionein analysis.

Fecal samples are collected to measure copper excretion.

4. Sample Processing and Analysis:

Tissue Homogenization: Tissues are homogenized in an appropriate buffer.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Tissue homogenates and fecal

samples are analyzed by ICP-MS to quantify copper levels.

Enzyme-Linked Immunosorbent Assay (ELISA): Metallothionein levels in tissue

homogenates are quantified using a commercially available ELISA kit.

5. Statistical Analysis: Data are typically presented as mean ± SEM. Statistical significance is

determined using an appropriate test, such as ANOVA.[1]

In Vitro Cell Viability Assay
This protocol outlines the methodology for assessing the cytoprotective effect of DPM-1001
against copper toxicity in an in vitro model.

1. Cell Line and Culture:

Cell Line: HepG2 cells with stable knockdown of ATP7B (ATP7B-KD1) are used as the

Wilson's disease model. Wild-type HepG2 cells serve as a control.[1]
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Culture Conditions: Cells are maintained in standard cell culture medium supplemented with

fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

2. Experimental Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are pre-incubated with DPM-1001 (e.g., at 2 µM) for 1 hour.[8]

Increasing concentrations of copper (e.g., 0 to 1.5 mM) are added to the wells.[8]

The plates are incubated for a specified period (e.g., 24 hours).

3. Cell Viability Assessment (MTT Assay):

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each

well.

The plates are incubated to allow for the formation of formazan crystals by viable cells.

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the untreated control.

Conclusion
DPM-1001 represents a significant advancement in the potential treatment of Wilson's disease.

Its high selectivity for copper, oral bioavailability, and ability to penetrate the blood-brain barrier

address key limitations of current therapies.[1][4][5] The preclinical data strongly support its

efficacy in reducing copper overload and mitigating associated cellular damage.[1][5] The

experimental protocols detailed in this guide provide a framework for researchers to further

investigate the therapeutic potential of DPM-1001 and similar targeted chelation agents for

Wilson's disease and other disorders of metal metabolism. Further clinical investigation is

warranted to translate these promising preclinical findings into effective treatments for patients.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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